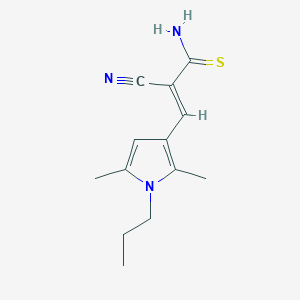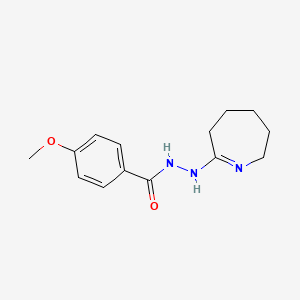
4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide
Overview
Description
The compound “4-methoxy-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide” is a benzohydrazide derivative with a methoxy group at the 4-position of the benzene ring and a 3,4,5,6-tetrahydro-2H-azepin-7-yl group attached to the nitrogen of the hydrazide .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a benzene ring substituted with a methoxy group and a hydrazide group, which is in turn substituted with a 3,4,5,6-tetrahydro-2H-azepine ring . The exact 3D structure would depend on the specific stereochemistry of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on its specific structure. For example, the presence of the methoxy group could increase its lipophilicity compared to a non-substituted benzohydrazide .Scientific Research Applications
Synthesis and Structural Analysis
Research on methoxy-substituted benzohydrazide derivatives includes their synthesis and structural characterization. For instance, a study on the synthesis and crystal structure of methoxy-substituted benzohydrazide derivatives highlights their antioxidant and α-glucosidase inhibitory activities. These derivatives were synthesized and characterized by various spectroscopic techniques, and their crystal structure was determined to understand their molecular configurations and interactions within crystal packing (Patcharawadee Prachumrat et al., 2018).
Antimicrobial Activities
Another research focus is on the antimicrobial activities of benzohydrazide derivatives. Studies have synthesized benzohydrazide compounds to evaluate their antibacterial and antifungal properties. These compounds, including those synthesized by treating certain aldehydes with substituted benzohydrazides, have shown potential in antibacterial and antifungal screenings, indicating their usefulness in developing new antimicrobial agents (S. Shaikh, 2013).
Analgesic and Antiproliferative Activities
Research into benzohydrazide derivatives also extends to their analgesic and antiproliferative activities. Some derivatives have been found to exhibit promising analgesic activity, comparable to traditional painkillers, and antiproliferative activity against certain cell lines, suggesting potential applications in pain management and cancer therapy (K. K. Vijaya Raj et al., 2007).
Enzymatic/Chemical Synthesis and Biological Evaluation
Additionally, the enzymatic and chemical synthesis of certain derivatives, including their biological evaluation for activities like enzyme inhibition, highlights the broader potential of benzohydrazide compounds in biomedical research. For example, the synthesis and evaluation of iminocyclitols demonstrate the versatility of these compounds in targeting specific biological pathways and processes (F. Morís-Varas et al., 1996).
Interaction with DNA
Studies on Schiff base compounds derived from benzohydrazide and their interaction with DNA have shown that these compounds can bind to DNA via intercalation. This interaction indicates the potential of these compounds in the development of new therapeutic agents targeting genetic material (M. Sirajuddin et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-19-12-8-6-11(7-9-12)14(18)17-16-13-5-3-2-4-10-15-13/h6-9H,2-5,10H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWZEVPTRIYTJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325605 | |
| Record name | 4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816396 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
27182-41-8 | |
| Record name | 4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



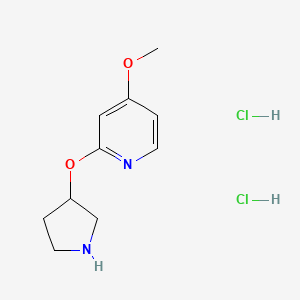
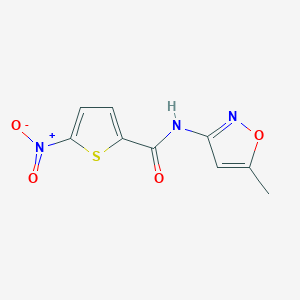
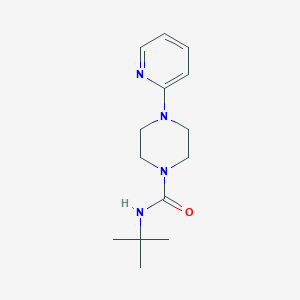
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2981949.png)
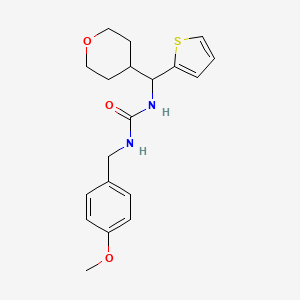
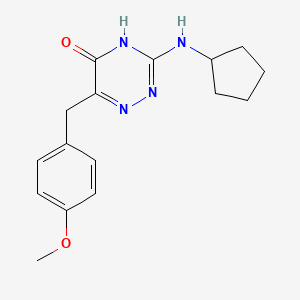
![N-(3,5-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981954.png)


![(E)-N-[1-(2-methoxyethyl)piperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2981959.png)
![Ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2981962.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)azetidine-3-carboxamide](/img/structure/B2981966.png)
